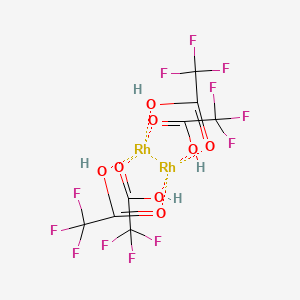

Dimère de trifluoroacétate de rhodium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rhodium(II) trifluoroacetate dimer, with the chemical formula Rh2(O2CCF3)4, is a green solid compound used primarily as a catalyst in organic synthesis. It is known for its unique structure, often referred to as the “Chinese lantern” structure, which accommodates a Rh-Rh bond. This bond is responsible for the compound’s diamagnetic properties .

Applications De Recherche Scientifique

Rhodium(II) trifluoroacetate dimer has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Rhodium(II) trifluoroacetate dimer primarily targets a variety of classical Lewis bases . The compound forms adducts, often with a 2:1 stoichiometry, with these Lewis bases .

Mode of Action

The Rhodium(II) trifluoroacetate dimer binds to the Lewis bases at the “axial” positions on each of the two Rhodium(II) centers . This interaction is even stronger than that of Rhodium(II) acetate, allowing it to form adducts with even very weak bases .

Biochemical Pathways

Rhodium(II) trifluoroacetate dimer is used as a catalyst in the synthesis of some organic compounds . It is particularly used in the preparation of isomerically pure α,β-unsaturated carbonyl compounds and the preparation of building blocks for one-, two-, and three-dimensional molecular solids .

Pharmacokinetics

It is known that the compound is a green volatile solid .

Result of Action

The result of the action of Rhodium(II) trifluoroacetate dimer is the formation of adducts with Lewis bases . This can lead to the synthesis of various organic compounds .

Action Environment

The action of Rhodium(II) trifluoroacetate dimer can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

Analyse Biochimique

Biochemical Properties

Rhodium(II) trifluoroacetate dimer forms adducts, often with 2:1 stoichiometry, with a variety of Lewis bases . The bases bind at the “axial” positions on each of the two Rh(II) center .

Molecular Mechanism

Rhodium(II) trifluoroacetate dimer binds even very weak bases, more so than does rhodium(II) acetate . It even forms adducts with hexamethylbenzene and with S8 . Rhodium(II) trifluoroacetate dimer catalyzes cyclopropanation of alkenes by diazo compounds .

Méthodes De Préparation

Rhodium(II) trifluoroacetate dimer is typically synthesized by dissolving rhodium(II) acetate in hot trifluoroacetic acid. The reaction can be represented as follows :

[ \text{Rh}_2(\text{O}_2\text{CCH}_3)_4 + 4 \text{HO}_2\text{CCF}_3 \rightarrow \text{Rh}_2(\text{O}_2\text{CCF}_3)_4 + 4 \text{HO}_2\text{CCH}_3 ]

This reaction expels acetic acid and retains the Rh-Rh bond. The compound can also form adducts with various Lewis bases, often with a 2:1 stoichiometry .

Analyse Des Réactions Chimiques

Rhodium(II) trifluoroacetate dimer undergoes several types of chemical reactions, including:

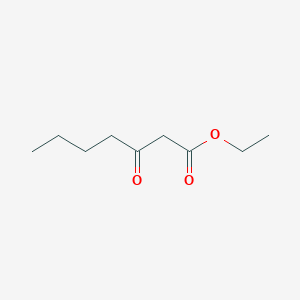

Cyclopropanation of Alkenes: This reaction is catalyzed by rhodium(II) trifluoroacetate using diazo compounds.

[ \text{RCH=CR’H} + \text{CH}_3\text{CH}_2\text{O}_2\text{CCH(N}_2) \rightarrow \text{cyclo-(RCH)(R’CH)(CH}_3\text{CH}_2\text{O}_2\text{CCH)} + \text{N}_2 ]

Comparaison Avec Des Composés Similaires

Rhodium(II) trifluoroacetate dimer is often compared with other rhodium(II) carboxylates, such as:

Rhodium(II) acetate dimer: Known for its similar structure but less reactive towards weak bases compared to rhodium(II) trifluoroacetate.

Rhodium(II) heptafluorobutyrate dimer: Another rhodium(II) carboxylate with distinct reactivity and applications.

Rhodium(II) trimethylacetate dimer: Used in different catalytic processes but shares some structural similarities.

Rhodium(II) trifluoroacetate dimer stands out due to its enhanced reactivity with weak bases and its ability to form adducts with a wide range of Lewis bases .

Propriétés

Numéro CAS |

31126-95-1 |

|---|---|

Formule moléculaire |

C8F12O8Rh2 |

Poids moléculaire |

657.87 g/mol |

Nom IUPAC |

rhodium(2+);2,2,2-trifluoroacetate |

InChI |

InChI=1S/4C2HF3O2.2Rh/c4*3-2(4,5)1(6)7;;/h4*(H,6,7);;/q;;;;2*+2/p-4 |

Clé InChI |

PQEXTYUESSEHKW-UHFFFAOYSA-J |

SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Rh].[Rh] |

SMILES canonique |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Rh+2].[Rh+2] |

Origine du produit |

United States |

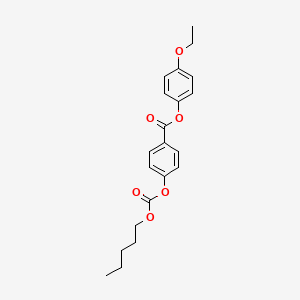

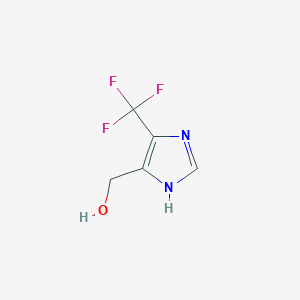

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

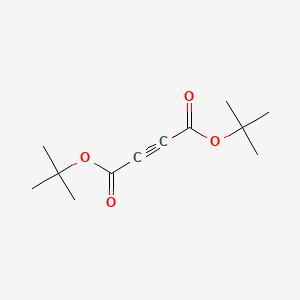

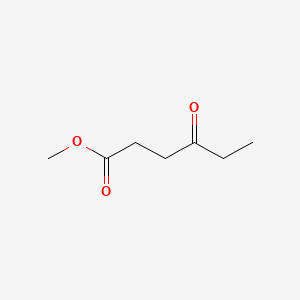

Feasible Synthetic Routes

Q1: How does Rhodium(II) trifluoroacetate dimer interact with surfaces for catalyst preparation?

A1: Rhodium(II) trifluoroacetate dimer can be anchored onto the surface of mesoporous silica materials like SBA-15 to create heterogenized catalysts. [] This anchoring can be achieved by utilizing modified SBA-15 materials containing functional groups like amine or a combination of amine and carboxyl groups. [] The interaction between the Rhodium(II) trifluoroacetate dimer and these functional groups leads to the immobilization of the catalyst on the surface.

Q2: What spectroscopic techniques are used to characterize Rhodium(II) trifluoroacetate dimer-based catalysts?

A2: Solid-state NMR techniques are powerful tools for characterizing these catalysts. [] Specifically:

- ¹³C CP MAS and ¹⁵N CP MAS DNP NMR: These techniques are used to analyze the binding geometries of the Rhodium(II) trifluoroacetate dimer on the support material, providing insights into how the catalyst is anchored. []

- ¹⁹F MAS NMR: This technique helps quantify the active catalyst sites in the heterogenized catalysts. This information is crucial for understanding the relationship between catalyst structure and its catalytic performance. []

Q3: What are the catalytic applications of Rhodium(II) trifluoroacetate dimer?

A3: Rhodium(II) trifluoroacetate dimer is a versatile catalyst known for its role in cyclopropanation reactions. [] For example, it effectively catalyzes the cyclopropanation reaction between styrene and ethyl diazoacetate (EDA). [] Beyond this specific example, the research suggests that heterogenized versions of this catalyst, where it's immobilized on a solid support, show promising activity and the benefit of recyclability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)